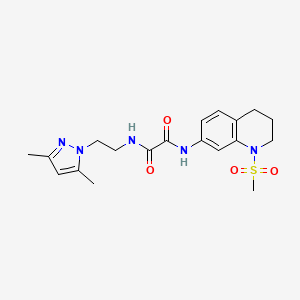

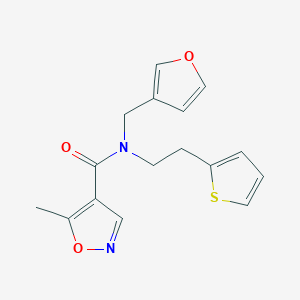

1-(2-ethoxyethyl)-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyethyl)-1H-indole-2,3-dione, also known as ethoxyindole-2,3-dione, is a synthetic indole compound with a variety of applications in organic chemistry and medicinal chemistry. It is a versatile reagent for the synthesis of a range of compounds, including indole derivatives, amino acids, and heterocycles. In addition, it has been used as a precursor for the synthesis of numerous drugs and pharmaceuticals, including anti-cancer agents.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

1-(2-ethoxyethyl)-1H-indole-2,3-dione serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds. Its utility in organic synthesis is highlighted by its role in constructing indole and quinoline derivatives, which are crucial scaffolds in pharmaceutical chemistry. Garden and Pinto (2001) discuss the synthetic versatility of isatins, including 1-(2-ethoxyethyl)-1H-indole-2,3-dione, showcasing their importance in drug synthesis and as raw materials for developing a variety of heterocyclic compounds (Garden & Pinto, 2001).

Antimicrobial Applications

Ashok et al. (2015) demonstrated the antimicrobial potential of derivatives synthesized from 1H-indole-2,3-dione, revealing their efficacy against various bacterial and fungal strains. This indicates the potential of 1-(2-ethoxyethyl)-1H-indole-2,3-dione derivatives in developing new antimicrobial agents (Ashok et al., 2015).

Sensing Applications

The compound has also been employed as a chemosensor agent for detecting metal ions, such as Fe3+, due to its amide and carbonyl functional groups which facilitate binding and chelation. Fahmi et al. (2019) reported on its high sensing capability and selective detection of Fe3+ ions, highlighting its potential in environmental monitoring and analytical chemistry (Fahmi et al., 2019).

Anticancer and Anticorrosion Applications

Indole derivatives, including those derived from 1H-indole-2,3-dione, have been explored for their anticancer properties. Sachdeva, Mathur, and Guleria (2020) reviewed the anticancer potential of indole derivatives, underscoring the role of these compounds in designing novel anticancer agents (Sachdeva et al., 2020). Additionally, Miao (2014) investigated the anticorrosion capabilities of 1-(morpholinomethyl)indoline-2,3-dione, a derivative, for protecting metals against corrosion, demonstrating its utility in materials science (Miao, 2014).

properties

IUPAC Name |

1-(2-ethoxyethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-8-7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJJSGDVMAOQKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyethyl)-1H-indole-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2675403.png)

![N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide](/img/structure/B2675406.png)

![4-oxo-N-(4-phenylbutan-2-yl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2675408.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2675414.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2675422.png)